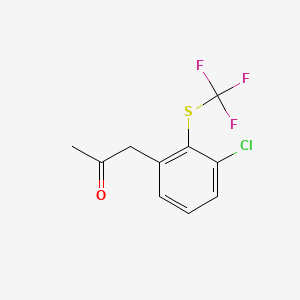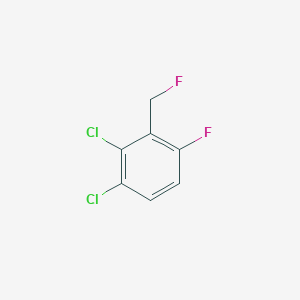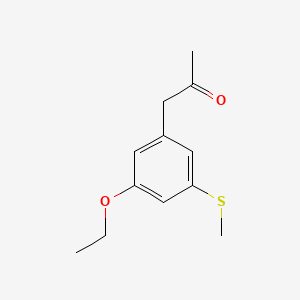
Benzenesulfonic acid, decyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, decyl- is an organosulfur compound with the formula C16H26O3S. It is a derivative of benzenesulfonic acid where a decyl group (a ten-carbon alkyl chain) is attached to the benzene ring. This compound is known for its surfactant properties and is commonly used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, decyl- can be synthesized through the sulfonation of decylbenzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-60°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, decyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for sulfonation. The reaction mixture is continuously fed into a reactor, and the product is extracted using water or sodium hydroxide solution. The resulting benzenesulfonic acid, decyl- is then purified and concentrated for use.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, decyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like chlorosulfonic acid and phosphorus pentachloride are often employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Sulfonyl chlorides and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, decyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, decyl- primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is particularly useful in emulsification and dispersion processes. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the breakdown of cell membranes and enhancing the solubility of hydrophobic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound without the decyl group.
Dodecylbenzenesulfonic acid: Similar structure but with a twelve-carbon alkyl chain.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonic acid, decyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties compared to other sulfonic acid derivatives. Its decyl group offers a balance between hydrophobic and hydrophilic interactions, making it particularly effective in various industrial and research applications.
Propiedades
Número CAS |
31093-47-7 |
|---|---|
Fórmula molecular |
C16H26O3S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-decylbenzenesulfonic acid |
InChI |
InChI=1S/C16H26O3S/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19) |
Clave InChI |
UAZLASMTBCLJKO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



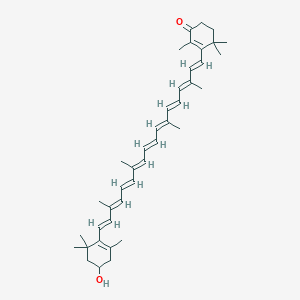


![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)




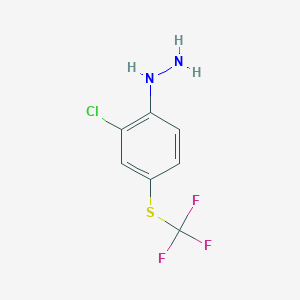
![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
